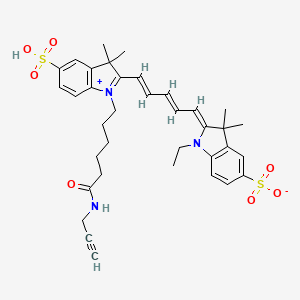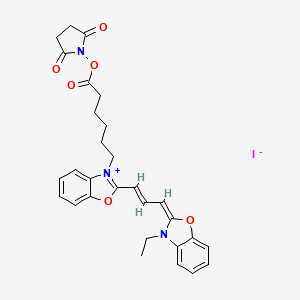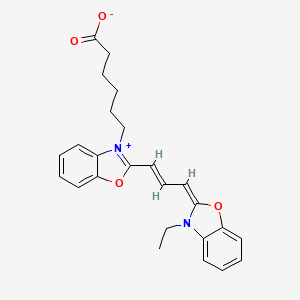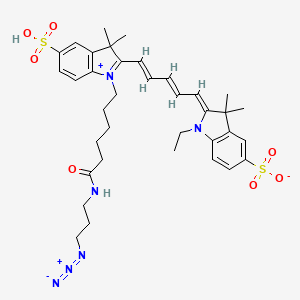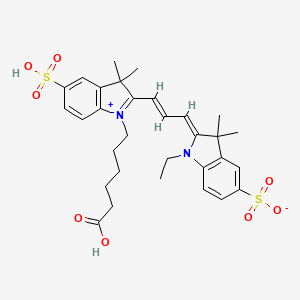
Cy3
Übersicht
Beschreibung
CY3, auch bekannt als Cyanin 3, ist ein synthetischer Farbstoff, der zur Gruppe der Polymethine gehört. Er ist Teil der Cyaninfamilie, die das elektromagnetische Spektrum vom nahen Infrarot bis zum Ultraviolett abdeckt. This compound ist ein konjugiertes System zwischen zwei Stickstoffatomen, das Teil eines stickstoffhaltigen heterocyclischen Systems bildet. Es wird aufgrund seiner Fluoreszenzeigenschaften häufig in der biologischen Markierung eingesetzt .
Wirkmechanismus
Target of Action
Sulfo-Cy3-acid, also known as (2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate, is primarily used as a fluorescent label for proteins and nucleic acids . It binds to these biological molecules, allowing them to be visualized and quantified in various biological and biochemical applications .
Mode of Action
The compound works by attaching itself to proteins and nucleic acids, thereby enabling their detection. It is incorporated into these molecules through chemical reactions involving the sulfonyl substituent in the aromatic ring . The attachment of the dye to the target molecules allows them to be visualized under specific light conditions due to the dye’s fluorescence properties .
Biochemical Pathways
Sulfo-Cy3-acid does not directly participate in any specific biochemical pathways. Instead, it serves as a tool for studying these pathways. By labeling proteins and nucleic acids, it allows researchers to track these molecules’ movements and interactions, providing insights into the biochemical pathways in which they are involved .
Pharmacokinetics
It has been shown that the dye demonstrates high incorporation effectiveness, with an estimated 4-9 labels per 1000 nucleotides . This suggests that it can efficiently bind to its target molecules in a laboratory setting.
Result of Action
The primary result of Sulfo-Cy3-acid’s action is the successful labeling of proteins and nucleic acids. This labeling allows these molecules to be visualized under fluorescence microscopy or detected in fluorescence-based assays . The compound’s fluorescence properties, with an excitation wavelength (λex) of 554 nm and an emission wavelength (λem) of 568 nm , make it particularly useful for these applications.
Action Environment
The action of Sulfo-Cy3-acid is influenced by the environment in which it is used. In non-viscous aqueous solutions, the compound has been found to have relatively low fluorescence efficiency . Its solubility in water eliminates the need for organic solvents in assay buffers . Furthermore, the compound is stable and retains its fluorescence properties in a pH range of 3-10, making it suitable for use in a variety of biological applications .
Biochemische Analyse
Biochemical Properties
Sulfo-Cy3-acid plays a crucial role in biochemical reactions as a fluorescent marker. It interacts with proteins, nucleic acids, and other biomolecules through covalent bonding, primarily via its sulfonate groups. The compound is often used to label antibodies, peptides, and oligonucleotides, facilitating the detection and quantification of these molecules in complex biological samples. The high extinction coefficient and quantum yield of Sulfo-Cy3-acid enhance the sensitivity and accuracy of fluorescence-based assays .
Cellular Effects
Sulfo-Cy3-acid influences various cellular processes by serving as a fluorescent probe. It is commonly used in live-cell imaging to track the localization and dynamics of specific proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing real-time visualization of molecular interactions and cellular events. For instance, Sulfo-Cy3-acid has been used to study the intracellular distribution of proteins in osteosarcoma cells .
Molecular Mechanism
The mechanism of action of Sulfo-Cy3-acid involves its ability to form covalent bonds with target biomolecules, such as proteins and nucleic acids. This binding interaction is facilitated by the sulfonate groups, which react with amino or thiol groups on the target molecules. The fluorescent properties of Sulfo-Cy3-acid allow researchers to monitor these interactions and study the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo-Cy3-acid can change over time due to factors such as stability and degradation. The compound is known for its high photostability, which ensures consistent fluorescence signals during prolonged imaging experiments. It is essential to protect Sulfo-Cy3-acid from prolonged exposure to light and store it at appropriate temperatures to maintain its stability. Long-term studies have shown that Sulfo-Cy3-acid retains its fluorescence properties for several months when stored correctly .
Dosage Effects in Animal Models
The effects of Sulfo-Cy3-acid vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, Sulfo-Cy3-acid may cause adverse effects, such as cytotoxicity and tissue damage. It is crucial to determine the optimal dosage for each specific application to minimize potential side effects while maximizing the benefits of using Sulfo-Cy3-acid as a fluorescent probe .
Metabolic Pathways
Sulfo-Cy3-acid is involved in various metabolic pathways, primarily related to its role as a fluorescent marker. The compound interacts with enzymes and cofactors involved in metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, Sulfo-Cy3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature and negative charge at physiological pH facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These properties enable Sulfo-Cy3-acid to effectively label target biomolecules and provide accurate fluorescence signals for imaging and analysis .
Subcellular Localization
Sulfo-Cy3-acid exhibits specific subcellular localization patterns, depending on the target biomolecules it labels. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is crucial for studying the spatial distribution and functional roles of biomolecules within cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: CY3 kann durch verschiedene Verfahren synthetisiert werden, darunter die nucleophile Substitution von Halogenatomen. Ein übliches Verfahren beinhaltet die Reaktion eines halogenierten Vorläufers mit einem Nucleophil unter Bildung des gewünschten Cyaninfarbstoffs. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid oder Acetonitril, und die Reaktion wird bei erhöhten Temperaturen durchgeführt, um den Substitutionsprozess zu erleichtern .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound mit großtechnischen Synthesetechniken hergestellt. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion von this compound umfasst oft zusätzliche Schritte wie die Reinigung durch Chromatographie und Kristallisation, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CY3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation von this compound, wenn es kovalent an Nukleinsäuren gebunden ist. Diese Oxidation kann zu einer Fluoreszenzlöschung führen, die durch das Oxidationspotenzial der benachbarten Basenpaare beeinflusst wird .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, beinhalten aber oft kontrollierte Temperaturen und spezifische pH-Werte, um die Reaktionsausbeute zu optimieren .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der spezifischen Reaktionsart ab. Zum Beispiel kann die Oxidation von this compound, das an Nukleinsäuren gebunden ist, zur Bildung oxidierter Nukleobasen führen, wie z. B. 8-Oxo-Guanin. Diese Produkte werden oft mit Techniken wie Fluoreszenzspektroskopie analysiert, um die Veränderungen der Fluoreszenzeigenschaften zu untersuchen .
Wissenschaftliche Forschungsanwendungen
CY3 wird in der wissenschaftlichen Forschung ausgiebig eingesetzt, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als fluoreszierende Sonde verwendet, um molekulare Wechselwirkungen und Dynamik zu untersuchen. In der Biologie wird es häufig zur Markierung von Nukleinsäuren und Proteinen verwendet, wodurch die Visualisierung und Quantifizierung in verschiedenen Assays ermöglicht wird .
In der Medizin werden this compound-markierte Sonden in diagnostischen Anwendungen eingesetzt, wie z. B. der Fluoreszenz-in-situ-Hybridisierung (FISH) und der Echtzeit-Polymerase-Kettenreaktion (PCR). Diese Anwendungen ermöglichen den Nachweis und die Quantifizierung spezifischer Nukleinsäuresequenzen, was bei der Diagnose von genetischen Störungen und Infektionskrankheiten hilft .
In der Industrie wird this compound bei der Herstellung von fluoreszierenden Farbstoffen für die Bildgebung und die Durchflusszytometrie eingesetzt. Es wird auch bei der Entwicklung von fluoreszierenden Markern für die Zell- und Neuronenmarkierung eingesetzt, die wichtige Werkzeuge in der Neurowissenschaftlichen Forschung sind .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, bei Anregung durch Licht zu fluoreszieren. Wenn this compound durch eine bestimmte Wellenlänge von Licht angeregt wird, emittiert es Fluoreszenz bei einer anderen Wellenlänge. Diese Eigenschaft wird in verschiedenen Anwendungen genutzt, um biologische Moleküle zu detektieren und zu visualisieren. Die Fluoreszenz von this compound kann durch Veränderungen in der Konformation des Proteins oder der Nukleinsäure, an die es gebunden ist, beeinflusst werden, was entweder zu einer Verstärkung oder einer Löschung der Emission führt .
Vergleich Mit ähnlichen Verbindungen
CY3 wird oft mit anderen Cyaninfarbstoffen verglichen, wie z. B. Cyanin 5 (CY5) und Cyanin 3B (CY3B). Während this compound im grünlich-gelben Bereich fluoresziert, fluoresziert CY5 im fernroten Bereich, was sie für verschiedene Anwendungen geeignet macht. CY3B hingegen ist für seine überlegenen Fluoreszenzeigenschaften und seine Stabilität im Vergleich zu this compound bekannt .
Liste ähnlicher Verbindungen:- Cyanin 5 (CY5)
- Cyanin 3B (CY3B)
- Alexa Fluor 555
- Alexa Fluor 568
Diese Verbindungen werden in ähnlichen Anwendungen eingesetzt, unterscheiden sich aber in ihren Fluoreszenzeigenschaften und ihrer Stabilität, wodurch jede für spezifische Forschungsbedürfnisse einzigartig ist .
Eigenschaften
IUPAC Name |
(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100405 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146368-13-0 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



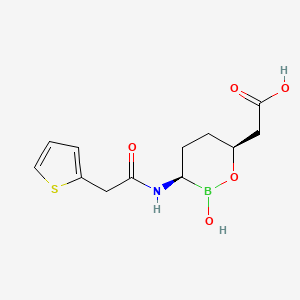
![2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B8068823.png)



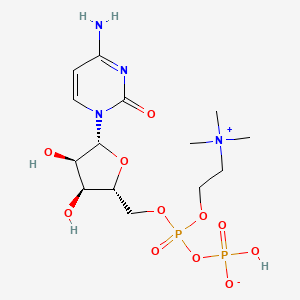

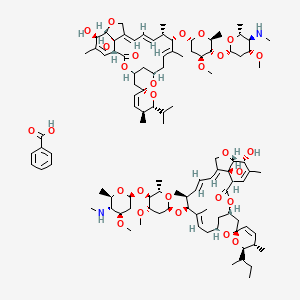
![Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt](/img/structure/B8068885.png)
